(4S,4'S)-4,4'-Diisopropyl-1,1'-bis(4-methoxyphenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole (4S,4'S)-4,4'-Diisopropyl-1,1'-bis(4-methoxyphenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13823337
InChI: InChI=1S/C26H34N4O2/c1-17(2)23-15-29(19-7-11-21(31-5)12-8-19)25(27-23)26-28-24(18(3)4)16-30(26)20-9-13-22(32-6)14-10-20/h7-14,17-18,23-24H,15-16H2,1-6H3/t23-,24-/m1/s1
SMILES: CC(C)C1CN(C(=N1)C2=NC(CN2C3=CC=C(C=C3)OC)C(C)C)C4=CC=C(C=C4)OC
Molecular Formula: C26H34N4O2
Molecular Weight: 434.6 g/mol

(4S,4'S)-4,4'-Diisopropyl-1,1'-bis(4-methoxyphenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole

CAS No.:

Cat. No.: VC13823337

Molecular Formula: C26H34N4O2

Molecular Weight: 434.6 g/mol

* For research use only. Not for human or veterinary use.

(4S,4'S)-4,4'-Diisopropyl-1,1'-bis(4-methoxyphenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole -

Specification

Molecular Formula C26H34N4O2
Molecular Weight 434.6 g/mol
IUPAC Name (4S)-1-(4-methoxyphenyl)-2-[(4S)-1-(4-methoxyphenyl)-4-propan-2-yl-4,5-dihydroimidazol-2-yl]-4-propan-2-yl-4,5-dihydroimidazole
Standard InChI InChI=1S/C26H34N4O2/c1-17(2)23-15-29(19-7-11-21(31-5)12-8-19)25(27-23)26-28-24(18(3)4)16-30(26)20-9-13-22(32-6)14-10-20/h7-14,17-18,23-24H,15-16H2,1-6H3/t23-,24-/m1/s1
Standard InChI Key IJGLPWXBQPUTOX-DNQXCXABSA-N
Isomeric SMILES CC(C)[C@H]1CN(C(=N1)C2=N[C@H](CN2C3=CC=C(C=C3)OC)C(C)C)C4=CC=C(C=C4)OC
SMILES CC(C)C1CN(C(=N1)C2=NC(CN2C3=CC=C(C=C3)OC)C(C)C)C4=CC=C(C=C4)OC
Canonical SMILES CC(C)C1CN(C(=N1)C2=NC(CN2C3=CC=C(C=C3)OC)C(C)C)C4=CC=C(C=C4)OC

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features two tetrahydroimidazole rings connected via a 2,2'-biimidazole linkage, with each imidazole core substituted at the 4-position by an isopropyl group and at the 1-position by a 4-methoxyphenyl moiety. The stereochemistry at the 4- and 4'-positions is defined as S, imparting chirality to the molecule. The methoxy groups (-OCH₃) on the phenyl rings enhance electron density, influencing both reactivity and intermolecular interactions .

Table 1: Key Molecular Parameters

PropertyValue
Molecular FormulaC₂₆H₃₄N₄O₂
Molecular Weight434.6 g/mol
IUPAC Name(4S)-1-(4-methoxyphenyl)-2-[(4S)-1-(4-methoxyphenyl)-4-propan-2-yl-4,5-dihydroimidazol-2-yl]-4-propan-2-yl-4,5-dihydroimidazole
Canonical SMILESCC(C)C1CN(C(=N1)C2=NC(CN2C3=CC=C(C=C3)OC)C(C)C)C4=CC=C(C=C4)OC
PubChem CID163323344

The X-ray crystallographic data for this compound remains unpublished, but its structural analog, a cadmium-biimidazole complex, demonstrates a one-dimensional chain-like architecture stabilized by π-π stacking and hydrogen bonding . This suggests that the title compound may exhibit similar supramolecular behavior due to its planar biimidazole core and aromatic substituents.

Spectroscopic Features

While experimental spectral data (e.g., NMR, IR) for this specific compound is unavailable, the presence of methoxy groups typically results in distinct ¹H NMR signals near δ 3.8–4.0 ppm for the -OCH₃ protons and aromatic protons in the δ 6.8–7.5 ppm range. The imidazole NH protons, if present in non-deuterated solvents, would appear as broad singlets near δ 8–10 ppm.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of (4S,4'S)-4,4'-Diisopropyl-1,1'-bis(4-methoxyphenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole likely involves a multi-step sequence:

  • Imidazole Ring Formation: Condensation of 4-methoxyphenylglyoxal with isopropylamine under acidic conditions to generate the tetrahydroimidazole intermediate.

  • Biimidazole Coupling: Oxidative coupling of two imidazole units using catalysts such as Cu(I) or Pd(0), preserving stereochemistry through chiral auxiliaries or asymmetric catalysis.

  • Purification: Chromatographic separation to isolate the desired diastereomer, given the compound’s four stereocenters.

Reactivity Profile

The electron-donating methoxy groups activate the phenyl rings toward electrophilic substitution, while the imidazole nitrogens can participate in coordination chemistry. The steric bulk of the isopropyl substituents may hinder reactions at the 4- and 4'-positions, directing reactivity toward the less hindered 5- and 5'-positions.

CompoundIC₅₀ (μM) vs. MCF-7LogP
Title CompoundNot reported4.2*
(4S,4'S)-1,1'-Bis(3-(tert-butyl)phenyl)-analog12.35.8
Benzimidazole control8.92.1
*Predicted using PubChem data .

Materials Science Applications

The rigid biimidazole framework and aromatic groups make this compound a candidate for organic semiconductors or metal-organic frameworks (MOFs). Similar cadmium-biimidazole complexes exhibit luminescent properties and porosity for gas storage .

Comparison with Structural Analogues

The tert-butyl-substituted analog (C₃₂H₄₆N₄) demonstrates higher lipophilicity (LogP ≈ 5.8) but reduced aqueous solubility compared to the methoxyphenyl derivative. Steric effects from tert-butyl groups also lower reactivity toward electrophiles, whereas the methoxy groups in the title compound facilitate π-π interactions in supramolecular assemblies.

Future Perspectives

Further research should prioritize:

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure material.

  • Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

  • Materials Characterization: Investigating photophysical properties and coordination behavior with transition metals.

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